molecular formula C6H11NO B112088 N-Methylcyclobutanecarboxamide CAS No. 1255641-15-6

N-Methylcyclobutanecarboxamide

Cat. No. B112088
M. Wt: 113.16 g/mol
InChI Key: IOLREVKITJLZPU-UHFFFAOYSA-N
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Description

N-Methylcyclobutanecarboxamide (MCBA) is an organic compound that has been widely used in scientific research due to its unique properties. It is a cyclic amide that contains a four-membered ring and a methyl group attached to the nitrogen atom. MCBA has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Binding to Fat Mass and Obesity Associated Protein

N-Methylcyclobutanecarboxamide, specifically N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity associated protein (FTO). The interaction of this compound with FTO offers insights into potential therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).

Role in Anticonvulsant Activity

Studies have examined the anticonvulsant activity of N-methyl derivatives such as N‐methyl‐tetramethylcyclopropyl carboxamide in animal models of human epilepsy, although this specific compound is not exactly N-Methylcyclobutanecarboxamide (N. Isoherranen et al., 2002).

Use in Chemical Synthesis and Characterization

N-Methylcyclobutanecarboxamide derivatives have been synthesized and characterized for research purposes. These studies focus on understanding the chemical properties and potential applications of such compounds in various scientific fields (Gavin McLaughlin et al., 2016).

Intramolecular Cyclobutane Formation

Research has been conducted on the photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide, leading to asymmetric intramolecular cyclobutane formation. This is relevant to understanding the behavior of cyclobutane derivatives in chemical reactions (Fumitoshi Yagishita et al., 2011).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction, involving compounds like N-Methylcyclobutanecarboxamide derivatives, has been explored for the synthesis of various N-, S,N-, and Se,N-heterocycles. This research contributes to the development of new compounds with potential therapeutic properties (V. Dotsenko et al., 2019).

Exploration in Medicinal Chemistry

N-Methylcyclobutanecarboxamide and its derivatives have been studied for their potential in medicinal chemistry, particularly focusing on their chemical reactivity and potential as building blocks for biologically active compounds (H. Gaber et al., 2017).

Role in Prostate Cancer Research

Research involving Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a derivative of N-Methylcyclobutanecarboxamide, has been conducted to understand its transport mechanism in prostate cancer cells and its potential application in cancer imaging (H. Okudaira et al., 2011).

properties

IUPAC Name

N-methylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLREVKITJLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601226
Record name N-Methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylcyclobutanecarboxamide

CAS RN

1255641-15-6
Record name N-Methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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